

# 7-Methyl-DMT: A Technical Guide to its Discovery and Synthesis

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### **Abstract**

7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT or 7,N,N-TMT) is a lesser-known psychedelic compound belonging to the tryptamine class. First synthesized and studied in the late 1970s and early 1980s, it has been characterized as a potent agonist of the 5-HT2A receptor, a key target for many hallucinogenic substances. This document provides a comprehensive overview of the discovery and synthesis of 7-Methyl-DMT, including detailed experimental protocols, quantitative pharmacological data, and a visualization of its primary signaling pathway. This information is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the structure-activity relationships of psychedelic compounds.

## **Discovery and Early Research**

The discovery and initial pharmacological investigation of 7-Methyl-DMT can be attributed to the work of Richard A. Glennon and his colleagues. In a 1980 publication in the Journal of Medicinal Chemistry, they described the synthesis and evaluation of several 7-substituted N,N-dimethyltryptamine analogs, including 7-Methyl-DMT.[1] This research was part of a broader exploration into the structure-activity relationships of tryptamines at serotonin receptors.

Their studies revealed that 7-Methyl-DMT is a potent serotonin receptor agonist.[1] In behavioral studies with rats, 7-Methyl-DMT was found to produce effects similar to the known



hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggesting a similar mechanism of action and potential psychedelic properties.[1]

## **Pharmacological Data**

The primary molecular target of 7-Methyl-DMT is the serotonin 2A (5-HT2A) receptor, where it acts as an agonist. The affinity of a compound for its receptor is a critical parameter in pharmacology and is often expressed as a pA2 or Ki value. While a specific Ki value for 7-Methyl-DMT at the 5-HT2A receptor is not readily available in the public domain, the original research by Glennon et al. provided pA2 values, which are a measure of antagonist potency but can be indicative of agonist affinity in comparative studies. For comparison, the binding affinities (Ki) of the parent compound, N,N-dimethyltryptamine (DMT), at various serotonin receptors are well-documented.

Compound	Receptor	Parameter	Value	Reference
7-Methyl-DMT	Serotonin (Rat Fundus)	pA2	Higher than DMT	[1]
DMT	5-HT2A	Ki	127–1200 nM	[2]
DMT	5-HT1A	Ki	183 nM	[2]
DMT	5-HT2C	Ki	360–2630 nM	[2]

## Synthesis of 7-Methyl-DMT

The first synthesis of 7-Methyl-DMT, as reported by Glennon et al. in 1980, likely followed the well-established Speeter-Anthony tryptamine synthesis. This versatile method involves the reaction of an indole with oxalyl chloride, followed by amidation with a secondary amine and subsequent reduction. Modern approaches, such as continuous flow synthesis, have also been developed for the efficient production of DMT analogs.

# Reconstructed First Synthesis Protocol (Based on the Speeter-Anthony Method)

This protocol is a reconstruction of the likely method used for the first synthesis of 7-Methyl-DMT, based on the widely used Speeter-Anthony tryptamine synthesis.



#### Step 1: Synthesis of 7-Methyl-3-indoleglyoxylyl Chloride

Reactants: 7-Methylindole, Oxalyl Chloride, Anhydrous Diethyl Ether.

#### Procedure:

- A solution of 7-methylindole in anhydrous diethyl ether is cooled in an ice bath.
- A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise with stirring.
- The reaction mixture is stirred at room temperature for a specified period, during which a precipitate of 7-methyl-3-indoleglyoxylyl chloride forms.
- The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

#### Step 2: Synthesis of N,N-Dimethyl-7-methyl-3-indoleglyoxylamide

• Reactants: 7-Methyl-3-indoleglyoxylyl Chloride, Dimethylamine, Anhydrous Benzene.

#### Procedure:

- The 7-methyl-3-indoleglyoxylyl chloride is suspended in anhydrous benzene and cooled in an ice bath.
- An excess of a solution of dimethylamine in benzene is added dropwise with vigorous stirring.
- The reaction mixture is stirred at room temperature for several hours.
- The mixture is filtered to remove dimethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude N,N-dimethyl-7-methyl-3indoleglyoxylamide.
- The product can be purified by recrystallization.

#### Step 3: Reduction to 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT)



 Reactants: N,N-Dimethyl-7-methyl-3-indoleglyoxylamide, Lithium Aluminum Hydride (LiAlH4), Anhydrous Tetrahydrofuran (THF).

#### Procedure:

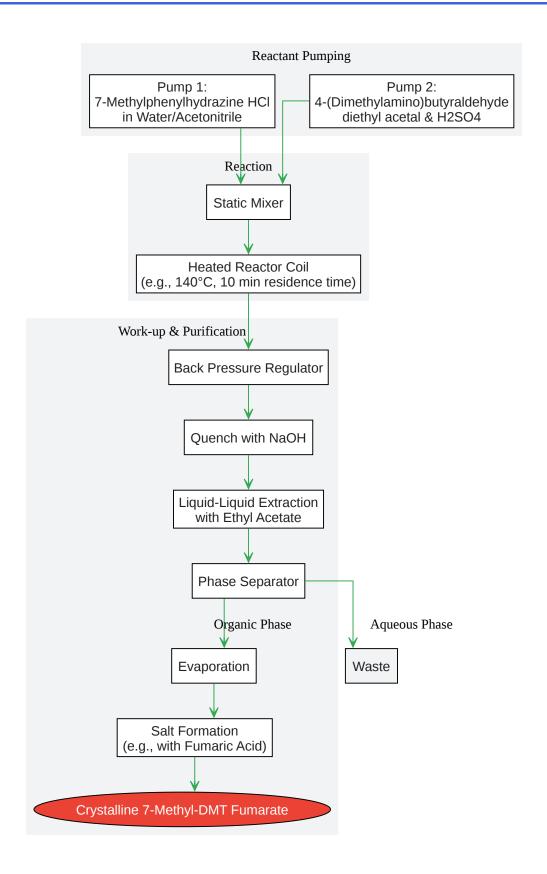
- A solution of N,N-dimethyl-7-methyl-3-indoleglyoxylamide in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is refluxed for several hours.
- After cooling, the excess LiAlH4 is cautiously quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed under reduced pressure to yield crude 7-Methyl-DMT.
- The final product can be purified by vacuum distillation or by conversion to a salt (e.g., fumarate or hydrochloride) followed by recrystallization.

# Modern Synthesis Approach: Continuous Flow Synthesis

Recent advancements have led to the development of continuous flow methods for the synthesis of DMT and its analogs.[3] This approach offers advantages in terms of safety, scalability, and product purity. A plausible continuous flow synthesis of 7-Methyl-DMT would involve a Fischer indole synthesis.

Experimental Workflow for Continuous Flow Synthesis





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Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.



## **Signaling Pathway**

7-Methyl-DMT exerts its effects primarily through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of 7-Methyl-DMT to the 5-HT2A receptor initiates a downstream signaling cascade that is believed to be responsible for its psychoactive properties.

5-HT2A Receptor Signaling Pathway



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Caption: 5-HT2A receptor signaling cascade activated by 7-Methyl-DMT.

### Conclusion

7-Methyl-DMT is a fascinating tryptamine derivative with a history rooted in the systematic exploration of psychedelic structure-activity relationships. While not as widely known as its parent compound, DMT, its potent agonism at the 5-HT2A receptor makes it a compound of significant interest for psychedelic research. The synthetic routes outlined in this guide, from the classic Speeter-Anthony method to modern continuous flow techniques, provide a foundation for its preparation for further pharmacological and neuroscientific investigation. A deeper understanding of the subtle differences in the pharmacology and effects of 7-Methyl-DMT compared to other tryptamines could provide valuable insights into the complex mechanisms underlying psychedelic experiences and may inform the development of novel therapeutics for a range of neuropsychiatric conditions.



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